molecular formula C18H15Cl2N3 B4945225 2-(4-Chlorophenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole;hydrochloride

2-(4-Chlorophenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole;hydrochloride

Cat. No.: B4945225
M. Wt: 344.2 g/mol
InChI Key: JZTNUGXTRDCKIY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole;hydrochloride is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole;hydrochloride typically involves the cyclization of aniline derivatives with appropriate reagents. One common method is the oxidative cyclization of anilines via nitrosobenzene intermediates under acidic conditions . Another approach involves the use of enamino ketones as building blocks, which are heated under reflux in pyridine to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to increase yield and reduce reaction time significantly . Additionally, the use of environmentally benign solvents and reagents is preferred to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetonitrile at room temperature.

    Reduction: Sodium borohydride in methanol under reflux.

    Substitution: Amines in the presence of a base like triethylamine in dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with nucleic acids and proteins, leading to the inhibition of key biological processes. For example, it can inhibit the activity of certain enzymes involved in DNA replication and repair . Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl and prop-2-enyl groups enhances its ability to interact with biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3.ClH/c1-2-11-21-16-5-3-4-6-17(16)22-12-15(20-18(21)22)13-7-9-14(19)10-8-13;/h2-10,12H,1,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTNUGXTRDCKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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